An In-depth Technical Guide to the Synthesis of (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol
An In-depth Technical Guide to the Synthesis of (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol
Introduction
(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol is a chiral amino alcohol, a class of compounds that holds significant value in the fields of medicinal chemistry and asymmetric synthesis. The specific stereochemistry of this molecule, featuring two adjacent chiral centers, makes it an attractive building block for the synthesis of complex molecular architectures and a potential chiral auxiliary or ligand in catalysis.[1] This guide provides a comprehensive, in-depth protocol for the synthesis of (1R,2S)-2-(cyclohexylamino)-1,2-diphenylethanol, intended for researchers, scientists, and professionals in drug development. The outlined synthetic strategy is designed to be robust and stereoselective, ensuring the production of the target compound in high enantiomeric purity.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of (1R,2S)-2-(cyclohexylamino)-1,2-diphenylethanol is most logically approached through the stereoselective ring-opening of a chiral epoxide. This strategy allows for the controlled installation of the amino and hydroxyl functionalities with the desired stereochemistry.
Our retrosynthetic analysis identifies (1R,2R)-stilbene oxide as the key intermediate. The nucleophilic attack of cyclohexylamine on this epoxide is expected to proceed via an SN2 mechanism, resulting in the inversion of stereochemistry at the site of attack and yielding the desired (1R,2S) product. The chiral epoxide, in turn, can be prepared from the readily available starting material, trans-stilbene, through an asymmetric epoxidation reaction.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocols
This synthesis is a two-stage process commencing with the asymmetric epoxidation of trans-stilbene, followed by the stereoselective ring-opening of the resulting chiral epoxide.
Stage 1: Asymmetric Epoxidation of trans-Stilbene to (1R,2R)-Stilbene Oxide
The Jacobsen-Katsuki epoxidation is a reliable method for the enantioselective epoxidation of unfunctionalized alkenes like trans-stilbene.[2][3] This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom stereoselectively.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| trans-Stilbene | 180.25 | 5.00 g | 27.7 | 1.0 |
| (R,R)-Jacobsen's Catalyst | 633.56 | 0.88 g | 1.39 | 0.05 |
| 4-Phenylpyridine N-oxide | 171.19 | 0.47 g | 2.77 | 0.1 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - | - |
| Sodium Hypochlorite (NaOCl, buffered) | 74.44 | ~60 mL (10-13% solution) | ~1.5-2.0 equiv | - |
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve trans-stilbene (5.00 g, 27.7 mmol) in dichloromethane (100 mL).
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To this solution, add (R,R)-Jacobsen's catalyst (0.88 g, 1.39 mmol) and 4-phenylpyridine N-oxide (0.47 g, 2.77 mmol).
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Cool the resulting mixture to 0 °C in an ice bath.
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Slowly add a buffered aqueous solution of sodium hypochlorite (commercial bleach, approximately 1.5-2.0 equivalents) dropwise over 1-2 hours, ensuring the temperature remains between 0-5 °C. The reaction is biphasic and requires vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (100 mL) and then with brine (100 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product can be purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (1R,2R)-stilbene oxide as a white solid.
Stage 2: Synthesis of (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol
The key to forming the desired product is the nucleophilic ring-opening of the chiral epoxide with cyclohexylamine. This reaction proceeds with high stereoselectivity.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| (1R,2R)-Stilbene Oxide | 196.24 | 3.00 g | 15.3 | 1.0 |
| Cyclohexylamine | 99.17 | 3.04 g (3.5 mL) | 30.6 | 2.0 |
| Isopropanol | 60.10 | 50 mL | - | - |
Procedure:
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In a 100 mL round-bottom flask, dissolve (1R,2R)-stilbene oxide (3.00 g, 15.3 mmol) in isopropanol (50 mL).
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Add cyclohexylamine (3.04 g, 3.5 mL, 30.6 mmol) to the solution.
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Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C).
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Maintain the reflux for 12-24 hours, monitoring the reaction by TLC until the starting epoxide is consumed.
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After completion, allow the reaction mixture to cool to room temperature.
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Remove the solvent and excess cyclohexylamine under reduced pressure.
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The crude product will be a solid or a viscous oil. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) will yield the pure (1R,2S)-2-(cyclohexylamino)-1,2-diphenylethanol.
Mechanism and Stereochemical Control
The stereochemical outcome of this synthesis is dictated by two key steps: the asymmetric epoxidation and the nucleophilic ring-opening.
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Asymmetric Epoxidation : The Jacobsen-Katsuki epoxidation of trans-stilbene using the (R,R)-enantiomer of the catalyst selectively forms (1R,2R)-stilbene oxide. The chiral salen ligand creates a chiral environment around the manganese center, directing the approach of the alkene and leading to the preferential formation of one enantiomer of the epoxide.
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Nucleophilic Ring-Opening : The reaction of (1R,2R)-stilbene oxide with cyclohexylamine is a classic example of an SN2 reaction. The amine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of the stereocenter at the point of attack. Attack at C2 of (1R,2R)-stilbene oxide results in the formation of the (1R,2S) product. Due to the symmetry of the stilbene oxide, attack at C1 would yield the same enantiomer.
Caption: Synthetic workflow diagram.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H and N-H stretching).
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Mass Spectrometry: To determine the molecular weight.
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Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product.
Safety Precautions
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Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a well-ventilated fume hood.
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Sodium hypochlorite is corrosive and an oxidant; avoid contact with skin and eyes.
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Cyclohexylamine is a corrosive and flammable liquid; handle with appropriate personal protective equipment (gloves, safety glasses).
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All reactions should be performed in a fume hood.
References
- Mcgarrigle, E. M.; Gilheany, D. G. "Chromium- and manganese-salen promoted epoxidation of alkenes." Chemical Reviews, 2005, 105(5), 1563-1602.
- Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 2000, 33(6), 421-431.
- Katsuki, T. "Chiral Metallosalen Complexes: Structures and Catalytic Applications in Asymmetric Synthesis." Chemical Society Reviews, 2004, 33(7), 437-445.
- Parker, R. E.; Isaacs, N. S. "Mechanisms of Epoxide Reactions." Chemical Reviews, 1959, 59(4), 737-799.
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Wikipedia contributors. "(E)-Stilbene." Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. "Jacobsen epoxidation." Wikipedia, The Free Encyclopedia. [Link]
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Organic Syntheses. "trans-STILBENE OXIDE." Organic Syntheses, 1963 , 43, 93. [Link]
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PubChem. "(R,R)-Stilbene oxide." National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. "Jacobsen-Katsuki Epoxidation." [Link]
- Patai, S. "The Chemistry of the Ether Linkage." Interscience Publishers, 1967.
- Sharpless, K. B.; Amberg, W.; Bennani, Y. L.; Crispino, G. A.; Hartung, J.; Jeong, K. S.; Kwong, H. L.; Morikawa, K.; Wang, Z. M.; Xu, D.; Zhang, X. L. "The Osmium-Catalyzed Asymmetric Dihydroxylation: A New Ligand Class and a Process Improvement." The Journal of Organic Chemistry, 1992, 57(10), 2768-2771.
